Fmoc-D-Val-OH (CAS 84624-17-9) is a highly purified, N-alpha-protected unnatural amino acid building block essential for modern Solid-Phase Peptide Synthesis (SPPS). Featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dextrorotatory (D-) valine core, this compound is procured primarily to engineer proteolytic resistance and specific secondary structural motifs into peptide therapeutics and nanomaterials [1]. Standard industrial grades offer ≥98.0% enantiomeric and chemical purity by HPLC, ensuring reliable performance in automated synthesizers. The compound exhibits excellent solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), and requires cold storage (typically 2-8°C) to maintain long-term shelf life .
Substituting Fmoc-D-Val-OH with its natural enantiomer, Fmoc-L-Val-OH, critically compromises the end product; L-amino acids are readily recognized by endogenous proteases, leading to rapid in vivo degradation of the peptide, whereas the D-enantiomer provides essential steric evasion [1]. Furthermore, attempting to substitute with Boc-D-Val-OH fundamentally alters the required manufacturing infrastructure. The Boc protecting group necessitates harsh, highly corrosive acidic cleavage (e.g., anhydrous HF or neat TFA), which is incompatible with acid-sensitive resins and side-chain protecting groups used in standard orthogonal Fmoc-SPPS workflows . Finally, replacing D-Valine with other D-amino acids like D-Leucine alters the beta-branched steric profile, disrupting intended secondary structures such as rippled beta-sheets or specific target-binding conformations [2].
Incorporating Fmoc-D-Val-OH instead of its natural L-enantiomer (Fmoc-L-Val-OH) during solid-phase peptide synthesis fundamentally alters the susceptibility of the resulting peptide to enzymatic degradation. Because endogenous proteases are stereospecific for L-residues, substituting L-Val with D-Val at critical cleavage sites prevents the initial attack of the active site on the peptide bond [1]. Studies on therapeutic peptide analogs demonstrate that D-Val substitution can extend serum half-lives significantly, making it an essential procurement choice for developing metabolically stable peptidomimetics [2].
| Evidence Dimension | Proteolytic half-life / degradation resistance |
| Target Compound Data | High resistance to endogenous peptidases (extended half-life) |
| Comparator Or Baseline | Fmoc-L-Val-OH (rapid hydrolysis by stereospecific proteases) |
| Quantified Difference | Multi-fold increase in half-life depending on sequence position |
| Conditions | Serum stability assays or purified protease incubations |
Buyers developing peptide therapeutics must procure the D-enantiomer to achieve viable pharmacokinetic profiles and prevent rapid in vivo degradation.
For the synthesis of acid-sensitive peptides or those utilizing acid-labile resins, Fmoc-D-Val-OH is strictly preferred over Boc-D-Val-OH. The Fmoc protecting group is efficiently removed using mild basic conditions (typically 20% piperidine in DMF), whereas the Boc group requires highly corrosive and hazardous strong acids (such as neat TFA or anhydrous HF) for deprotection . This orthogonal protection strategy prevents premature cleavage of the peptide from the resin and avoids the degradation of acid-sensitive side-chain protecting groups .
| Evidence Dimension | Deprotection conditions |
| Target Compound Data | Mild base (20% piperidine in DMF) |
| Comparator Or Baseline | Boc-D-Val-OH (Strong acid: TFA or HF) |
| Quantified Difference | Avoidance of highly acidic pH (<1) during the deprotection cycle |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) cycles |
Selecting the Fmoc-protected variant eliminates the need for specialized, hazardous HF-handling equipment and ensures compatibility with standard automated peptide synthesizers.
When procuring Fmoc-D-Val-OH, process chemists must account for its beta-branched isopropyl side chain, which imparts significant steric hindrance compared to unbranched or gamma-branched analogs like Fmoc-D-Ala-OH or Fmoc-D-Leu-OH [1]. This steric bulk physically obstructs the N-terminal amine during SPPS, leading to slower coupling kinetics. Consequently, achieving >99% coupling efficiency with Fmoc-D-Val-OH often requires highly reactive coupling reagents (such as HATU or HCTU) and extended reaction times or double-coupling protocols, unlike less hindered amino acids [2].
| Evidence Dimension | Coupling reaction kinetics and efficiency |
| Target Compound Data | Slower kinetics requiring optimized activators (e.g., HATU) or double coupling |
| Comparator Or Baseline | Fmoc-D-Ala-OH or Fmoc-D-Leu-OH (faster kinetics, standard HBTU/DIC coupling sufficient) |
| Quantified Difference | Measurable reduction in initial coupling rate due to beta-carbon substitution |
| Conditions | Standard SPPS coupling cycles monitored by Kaiser test or UV absorbance |
Procurement and process teams must co-purchase advanced coupling reagents and adjust automated synthesis protocols to ensure high-yield peptide assembly when utilizing this sterically hindered building block.
Due to the stereospecificity of endogenous proteases, incorporating Fmoc-D-Val-OH at known enzymatic cleavage sites is a primary strategy for extending the in vivo half-life of peptide-based drug candidates. It is the optimal choice when developing metabolically stable therapeutics that require the valine side chain for target binding but fail in L-form due to rapid degradation [1].
Fmoc-D-Val-OH is heavily utilized in the solid-phase synthesis of cyclic and linear antimicrobial peptides, such as Lugdunin analogs. The D-valine residue maintains the necessary hydrophobicity for membrane interaction while providing exceptional resistance to both bacterial and host proteolytic stressors [2].
The specific steric constraints of the D-Valine residue are used to rationally design and stabilize specific secondary structures, such as beta-turns or rippled beta-sheets, in synthetic proteins and nanomaterials. It is preferred over less bulky D-amino acids when rigid conformational control is required [3].
Irritant